molecular formula C23H28N2O6 B097869 Brucine N-oxide CAS No. 17301-81-4

Brucine N-oxide

Cat. No.: B097869
CAS No.: 17301-81-4
M. Wt: 410.5 g/mol
InChI Key: HHHQMKWPZAYIAE-ZLGAFOTDSA-N
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Description

Nivalin, or Galantamine, is an alkaloid found in several plant species, including Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and other members of the Amaryllidaceae family, such as daffodils, snowflakes, and red spider lilies . It can also be synthesized artificially. Galantamine is primarily known for its potential to slow cognitive decline and is used clinically for treating early-stage Alzheimer’s disease and memory impairments.

Scientific Research Applications

Galantamine finds applications in:

    Alzheimer’s Disease Treatment: Clinically used to slow cognitive decline.

    Memory Enhancement: Improves memory processing, reasoning, and thinking.

    Neurological Disorders: Investigated for other neurodegenerative conditions.

    Cholinergic System Research: Used as a tool to study acetylcholine pathways.

Mechanism of Action

Brucine could inhibit the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria . In bone metastasis nude mice model of breast cancer, brucine might inhibit tumor angiogenesis, growth, and bone metastasis by down-regulating vascular endothelial growth factor (VEGF) expression . And brucine could inhibit the growth and migration of colorectal cancer cells LoVo by regulating Wnt/β-catenin signaling pathway .

Safety and Hazards

Brucine is very toxic if swallowed or if inhaled . It is irritating to skin and risk of serious damages to eyes . It is toxic and danger of serious damage to health by prolonged exposure . It has possible risk of impaired fertility and possible risk of harm to unborn child .

Future Directions

In order to better understand the pharmacological and toxicological effects of brucine and provide theoretical basis for its future application, we summarized the physicochemical properties, pharmacological activities, and toxicity of brucine here. Furthermore, the novel strategies to address the toxicity issues of brucine were also discussed .

Preparation Methods

Natural Extraction::

  • Galantamine was first isolated from the bulbs of Galanthus nivalis in the Soviet Union in the 1940s.
  • The active ingredient was identified and studied, particularly in relation to its acetylcholinesterase (AChE)-inhibiting properties.
Synthetic Routes::
  • Chemical Name: (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro3a,3,2-efbenzazepin-6-ol.
  • Galantamine can be synthesized through various chemical reactions, but the exact synthetic routes are beyond the scope of this article.

Chemical Reactions Analysis

  • Galantamine is a competitive and reversible inhibitor of acetylcholinesterase (AChE).
  • It increases acetylcholine levels by inhibiting both muscle and brain AChE, thereby enhancing cholinergic tone.
  • Common reactions include oxidation, reduction, and substitution, but specific reagents and conditions vary.
  • Major products formed depend on the reaction type and starting materials.

Comparison with Similar Compounds

  • Galantamine stands out due to its dual action (AChE inhibition and nicotinic receptor modulation).
  • Similar compounds include donepezil, rivastigmine, and tacrine.

Properties

IUPAC Name

10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHQMKWPZAYIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938270
Record name 2,3-Dimethoxy-7-oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17301-81-4
Record name Brucine, oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Brucine, oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethoxy-7-oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brucine N-oxide hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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